molecular formula C9H19O6P B1684139 Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester CAS No. 213262-83-0

Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester

Cat. No. B1684139
M. Wt: 254.22 g/mol
InChI Key: UGIGKLCVADLBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AN-7 is a potent HDAC inhibitor, is also a prodrug of butyric acid, which induced histone hyperacetylation and differentiation and inhibited proliferation of human prostate 22Rv1 cancer cells in vitro and in vivo. AN-7 is likely to display a high therapeutic index and may be beneficial for prostate cancer patients.

properties

CAS RN

213262-83-0

Product Name

Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester

Molecular Formula

C9H19O6P

Molecular Weight

254.22 g/mol

IUPAC Name

diethoxyphosphoryloxymethyl butanoate

InChI

InChI=1S/C9H19O6P/c1-4-7-9(10)12-8-15-16(11,13-5-2)14-6-3/h4-8H2,1-3H3

InChI Key

UGIGKLCVADLBRB-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOP(=O)(OCC)OCC

Canonical SMILES

CCCC(=O)OCOP(=O)(OCC)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AN-7 diethylphosphate
AN-7 phosphate cpd
butyroyloxymethyl diethylphosphate
butyroyloxymethyl-diethyl phosphate
diethoxyphosphoryloxymethyl butanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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